N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-8(18)15-9-2-3-10-12(6-9)22-14(16-10)17-13(19)11-7-20-4-5-21-11/h2-3,6-7H,4-5H2,1H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMJBBODHFGTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves multiple steps, typically starting with the preparation of the benzothiazole core. One common method includes the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetamidobenzothiazole. This intermediate is then subjected to further reactions to introduce the dioxine and carboxamide functionalities. Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound. .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds derived from benzothiazole, including N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, exhibit promising antimicrobial properties. The compound has been evaluated for its in vitro activity against various bacterial strains and fungi.
Case Study: Antitubercular Activity
A review highlighted the synthesis of benzothiazole-based compounds with antitubercular activity. The synthesized derivatives showed minimum inhibitory concentrations (MIC) ranging from 100 to 250 μg/mL against Mycobacterium tuberculosis, indicating significant potential for further development as anti-tuberculosis agents .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its efficacy against different cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a study investigating the anticancer activities of benzothiazole derivatives, compounds similar to this compound demonstrated significant growth inhibition in several cancer cell lines, including breast adenocarcinoma (MCF7) and ovarian cancer (OVCAR-8). Percent growth inhibitions ranged from 51.88% to 86.61%, showcasing the compound's potential as a lead for anticancer drug development .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| MCF7 | 75.99 |
| OVCAR-8 | 85.26 |
| SNB-19 | 86.61 |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes related to metabolic disorders and neurodegenerative diseases.
Case Study: α-Glucosidase and Acetylcholinesterase Inhibition
Research has shown that derivatives containing the dioxine and thiazole moieties can act as inhibitors of α-glucosidase and acetylcholinesterase enzymes. This suggests potential applications in treating conditions such as Type 2 diabetes mellitus and Alzheimer's disease .
Synthesis and Structural Insights
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The structural complexity provides insights into the molecular interactions responsible for its biological activities.
Synthetic Pathway Overview
The synthesis typically involves:
- Formation of the benzothiazole ring.
- Introduction of the acetamido group.
- Cyclization to form the dioxine structure.
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Electron-Withdrawing vs. Hydrogen-Bonding Groups : Chloro/methoxy substituents (e.g., in ) likely enhance lipophilicity and membrane penetration, whereas the acetamido group in the target compound may improve solubility and target binding .
- Activity Trends: Nitroguanidino and phenylthiazole derivatives (e.g., compound 15 in ) show moderate antimicrobial activity, suggesting the target compound’s dioxine-carboxamide moiety could similarly interact with microbial enzymes.
Hypothesized Mechanisms of Action
- Antimicrobial Activity: The nitroguanidino-pentanamide analogs (e.g., ) imply possible disruption of bacterial cell-wall synthesis.
Commercial Availability and Research Trends
Suppliers of related compounds (e.g., ) indicate industrial interest in benzothiazole-dioxine hybrids for drug discovery.
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular properties and other pharmacological effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and results from various studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzothiazole moiety and a dioxine ring. The synthesis of similar benzothiazole derivatives has been explored extensively, revealing various synthetic pathways such as:
- Knoevenagel condensation
- Biginelli reaction
- Molecular hybridization techniques
These methods have been instrumental in developing compounds with enhanced biological activities against pathogens like Mycobacterium tuberculosis (M. tuberculosis) .
Anti-Tubercular Activity
Recent studies indicate that derivatives of benzothiazole, including this compound, exhibit significant anti-tubercular activity. The minimum inhibitory concentration (MIC) values for these compounds have been reported to be comparatively low, suggesting potent activity against M. tuberculosis. For example:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
These findings highlight the potential of these compounds as candidates for further development in tuberculosis treatment .
The mechanisms through which these compounds exert their effects are not fully elucidated but may involve:
- Inhibition of mycolic acid synthesis : Similar to known anti-TB drugs like Bedaquiline and Delamanid.
- Interference with cellular respiration : Potentially disrupting ATP synthesis in bacterial cells.
Cytotoxicity Studies
In addition to their anti-tubercular properties, some studies have evaluated the cytotoxicity of related compounds against human cancer cell lines. For instance, certain benzothiazole derivatives have shown promising cytotoxic effects against HL-60 human promyelocytic leukemia cells, indicating their potential use in cancer therapy .
Case Studies
Case Study 1: Synthesis and Evaluation of Benzothiazole Derivatives
A comprehensive study synthesized several benzothiazole derivatives through optimized conditions and evaluated their anti-tubercular activity. The study found that modifications to the benzothiazole core significantly influenced the biological activity, with some derivatives achieving MIC values as low as 50 μg/mL against M. tuberculosis .
Case Study 2: Toxicological Assessment
Another case study focused on the toxicological profile of this compound. The assessment involved both in vitro and in vivo models to determine safety profiles and potential side effects. Results indicated acceptable safety margins at therapeutic doses, suggesting further exploration in clinical settings .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
